N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

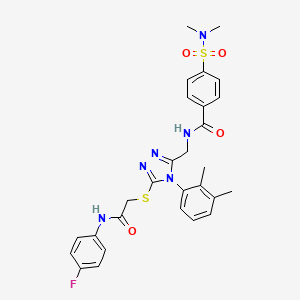

The compound N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative featuring a 1,2,4-triazole core. Key structural elements include:

- 2,3-Dimethylphenyl substituent at position 4 of the triazole ring, contributing steric bulk and lipophilicity.

- 4-(N,N-Dimethylsulfamoyl)benzamide moiety, which enhances solubility and target binding via sulfonamide interactions.

This compound’s design suggests applications in medicinal chemistry, particularly for targets sensitive to triazole-based inhibitors (e.g., enzymes or receptors) .

Properties

IUPAC Name |

N-[[4-(2,3-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN6O4S2/c1-18-6-5-7-24(19(18)2)35-25(16-30-27(37)20-8-14-23(15-9-20)41(38,39)34(3)4)32-33-28(35)40-17-26(36)31-22-12-10-21(29)11-13-22/h5-15H,16-17H2,1-4H3,(H,30,37)(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHGPPRPQRHKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that exhibits significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The structural components include:

- Triazole moiety : Associated with antifungal and anticancer properties.

- Dimethylsulfamoyl group : Contributes to the compound's solubility and interaction with biological targets.

- Fluorophenyl and dimethylphenyl substituents : These groups enhance the lipophilicity and potentially the bioactivity of the compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Triazole derivatives have been shown to possess antifungal activity against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to higher values depending on the specific derivative tested .

Analgesic Effects

The compound has been reported to possess analgesic effects that are comparable to or exceed those of established analgesics like metamizole sodium. In comparative studies:

- The analgesic activity of similar compounds was evaluated in animal models, demonstrating significant pain relief at doses lower than traditional analgesics, indicating a promising profile for pain management .

Anticancer Potential

The triazole structure is often linked to anticancer activity. Preliminary findings suggest:

- Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, studies indicate that modifications in the phenyl substituents can significantly enhance cytotoxicity against breast cancer cell lines .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes involved in fungal cell wall synthesis.

- Interaction with Cellular Targets : The compound could interact with proteins involved in cancer cell proliferation and survival pathways.

- Modulation of Pain Pathways : Its analgesic properties may arise from modulation of neurotransmitter systems involved in pain perception.

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis and Testing : Research has shown that modifications in substituents can lead to enhanced biological activity. For instance, a study indicated that introducing electron-withdrawing groups on the phenyl rings significantly increased anticancer efficacy .

- Comparative Analyses : Investigations comparing the efficacy of various derivatives highlighted that specific structural features correlate with improved bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table compares the target compound with structurally related analogs:

Key Observations:

- Thioether Linkages: The 2-((4-fluorophenyl)amino)-2-oxoethyl group in the target offers dual hydrogen-bonding sites (amide and fluorophenyl), unlike simpler thioethers (e.g., methylsulfanyl in 476435-12-8) .

- Benzamide Groups : The 4-(N,N-dimethylsulfamoyl) group in the target enhances solubility and may mimic sulfonamide-containing drugs (e.g., sulfa antibiotics), whereas methoxy or fluorophenyl groups in analogs prioritize lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.